molecular formula C9H10N2S B2400147 5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide CAS No. 69213-11-2

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide

Cat. No.: B2400147
CAS No.: 69213-11-2
M. Wt: 178.25
InChI Key: BWWVDCYQJVWZIY-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Biological Activity

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9_{9}H8_{8}N2_{2}S
  • CAS Number : 69213-11-2
  • SMILES Representation : C1=CC2=C(C1)C(=CN2)C(=S)N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The results are summarized below:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in cell cycle regulation and promote oxidative stress within cancer cells. Additionally, its thioamide group may play a crucial role in its reactivity and interaction with biological macromolecules.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Chattopadhyay et al. (2023) evaluated the antimicrobial properties of various thioamide derivatives, including this compound. The results indicated that the compound showed superior activity compared to standard antibiotics.
  • Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry (2024), researchers assessed the cytotoxic effects of several pyridine derivatives on cancer cell lines. The findings highlighted that this compound significantly reduced cell viability in both MCF-7 and A549 cells through apoptosis induction.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-9(12)7-4-3-6-2-1-5-11-8(6)7/h1-2,5,7H,3-4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVDCYQJVWZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=S)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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